

Acylation reactions with 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

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An In-depth Guide to Acylation Reactions with **1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride**

Application Notes and Protocols for Researchers

Introduction

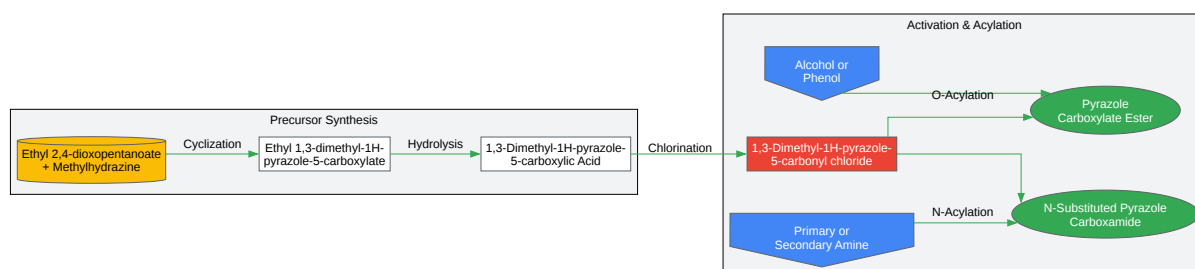
The 1,3-dimethyl-1H-pyrazole-5-carboxamide and its corresponding ester derivatives represent a privileged scaffold in medicinal chemistry and drug discovery. These structures are integral to a wide array of biologically active molecules, including potent anticancer, anti-inflammatory, and herbicidal agents. The reactivity of **1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride** as a key intermediate allows for the straightforward introduction of this valuable pyrazole moiety onto various nucleophiles, making it a cornerstone reagent for constructing diverse chemical libraries for screening and development.

This document provides a comprehensive overview of the synthesis and application of **1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride** in acylation reactions. It includes detailed, step-by-step protocols for the preparation of the necessary precursors and for the subsequent acylation of amines and alcohols to yield target amides and esters.

Overall Synthetic Workflow

The synthesis of acylated pyrazole derivatives begins with the construction of the pyrazole ring, followed by hydrolysis and activation to the acyl chloride, which is then reacted with a suitable

nucleophile.



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Overall synthesis pathway for pyrazole amides and esters.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

This two-step protocol outlines the synthesis of the essential carboxylic acid precursor.

Part A: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

This procedure involves the cyclocondensation of a β -dicarbonyl compound with a hydrazine derivative to form the pyrazole core.^[1]

- Materials: Ethyl 2,4-dioxopentanoate, Methylhydrazine, Ethanol.

- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methylhydrazine (1.0 eq) in ethanol.
 - Slowly add ethyl 2,4-dioxopentanoate (1.0 eq) to the solution at room temperature.
 - Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Remove the ethanol under reduced pressure using a rotary evaporator.
 - The resulting crude oil, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, can be purified by vacuum distillation or column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Part B: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid

The synthesized ester is hydrolyzed to the corresponding carboxylic acid.[\[2\]](#)

- Materials: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Water, 1M Hydrochloric Acid (HCl).
- Procedure:
 - Dissolve the pyrazole ester (1.0 eq) in a 3:1 mixture of THF and water.
 - Add LiOH·H₂O (2.0 eq) to the stirred solution.
 - Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until TLC analysis indicates complete consumption of the starting ester.
 - Remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A white precipitate should form.

- Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
- Dry the product under high vacuum to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid as a white solid.

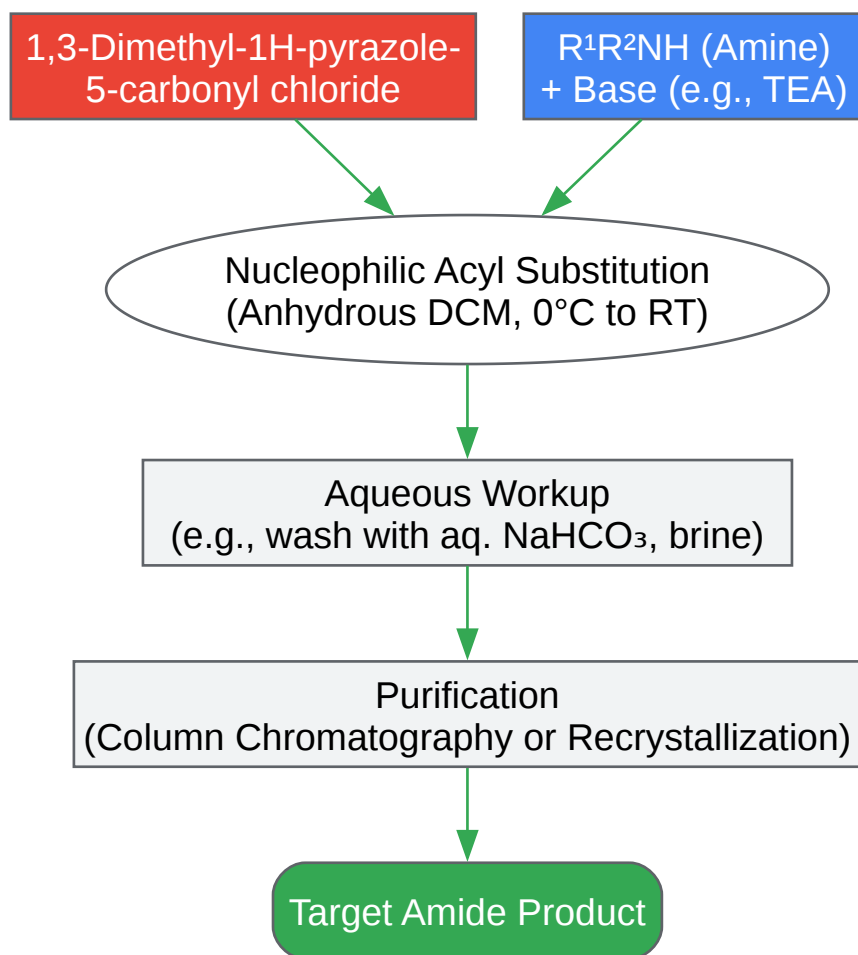
Protocol 2: Preparation of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

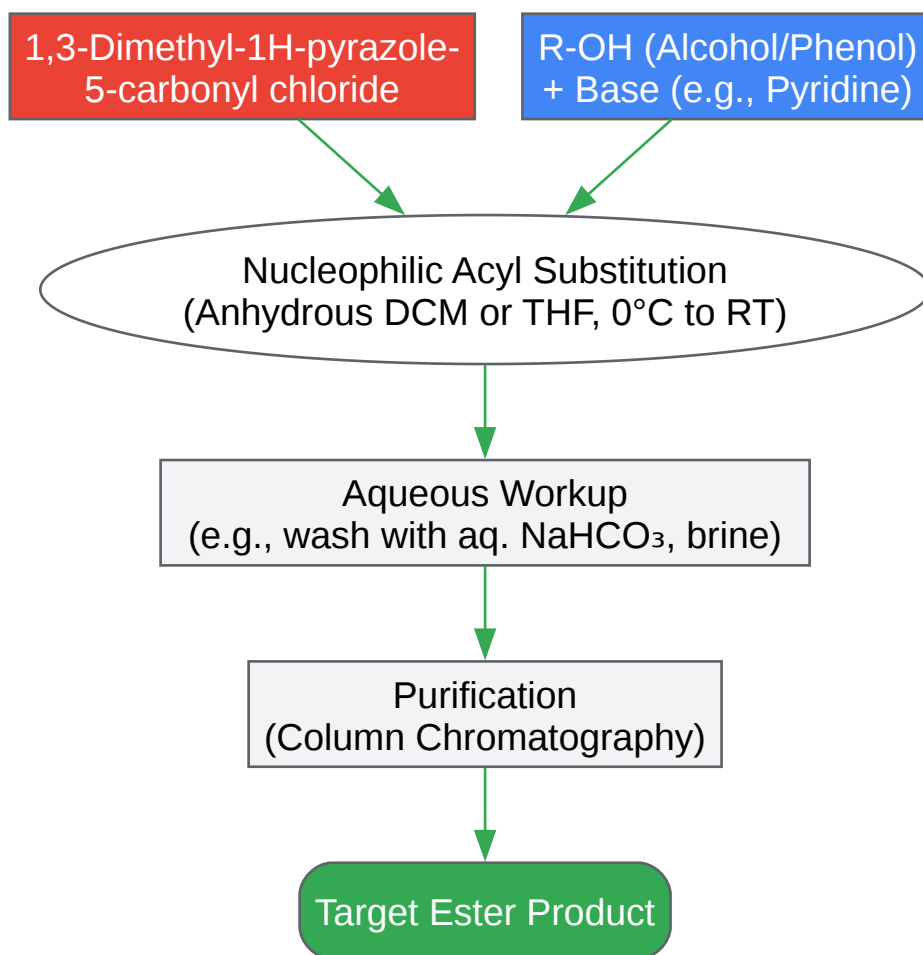
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride intermediate. The product is typically used immediately in the next step without purification.

- Materials: 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid, Thionyl chloride (SOCl_2) or Oxalyl chloride, Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (catalytic).
- Procedure:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N_2 or Argon), suspend the carboxylic acid (1.0 eq) in anhydrous DCM.
 - Add a single drop of DMF to act as a catalyst.
 - Cool the suspension to 0 °C using an ice bath.
 - Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise via a syringe or dropping funnel. Gas evolution will be observed.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
 - Remove the solvent and excess chlorinating agent in vacuo to yield the crude **1,3-dimethyl-1H-pyrazole-5-carbonyl chloride**, which should be used immediately for subsequent acylation reactions. A literature report also notes the use of PCl_3/I_2 for this transformation.^[1]

Application Note 1: N-Acylation for Amide Synthesis

The reaction of **1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride** with primary or secondary amines is a robust method for forming stable amide bonds, a critical linkage in many pharmaceutical compounds.^{[1][3]}





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